Chloro(3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)mercury
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Overview
Description
Chloro(3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)mercury is a chemical compound with the molecular formula C11H8ClHgNO4 It is known for its unique structure, which includes a mercury atom bonded to a phenyl group substituted with a chloro and a 2,5-dioxopyrrolidin-1-yl oxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)mercury typically involves the reaction of 3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl chloride with a mercury-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is typically maintained at low to moderate levels to ensure the stability of the intermediate and final products.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing the production of by-products. Industrial processes may also involve the use of continuous flow reactors to enhance reaction efficiency and control.
Chemical Reactions Analysis
Types of Reactions
Chloro(3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of the mercury atom.
Complexation Reactions: The compound can form complexes with other ligands, which can modify its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions yield various substituted derivatives, while oxidation and reduction reactions result in different oxidation states of the mercury center.
Scientific Research Applications
Chloro(3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of mercury-containing drugs.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Mechanism of Action
The mechanism of action of Chloro(3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)mercury involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress pathways, affecting cellular functions.
Comparison with Similar Compounds
Chloro(3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)mercury can be compared with other mercury-containing compounds, such as:
Methylmercury: Known for its neurotoxicity, methylmercury is a simpler organic mercury compound with significant biological effects.
Phenylmercuric Acetate: Used as a fungicide and antiseptic, this compound has a similar phenyl-mercury structure but with different substituents.
Mercuric Chloride: A well-known inorganic mercury compound with widespread industrial and laboratory applications.
Properties
CAS No. |
144050-84-0 |
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Molecular Formula |
C11H8ClHgNO4 |
Molecular Weight |
454.23 g/mol |
IUPAC Name |
chloro-[3-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]mercury |
InChI |
InChI=1S/C11H8NO4.ClH.Hg/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;;/h1-2,4-5H,6-7H2;1H;/q;;+1/p-1 |
InChI Key |
DXQNSKVFQIHXRH-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)[Hg]Cl |
Origin of Product |
United States |
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